molecular formula C9H10FIO3 B14039105 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene

Cat. No.: B14039105
M. Wt: 312.08 g/mol
InChI Key: IJWAUJYDBXQYCR-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethylating agents under controlled conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, through binding interactions and subsequent modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-iodo-6-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups, which can impart distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific desired properties .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-3-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(13-2)8(4-6)14-5-10/h3-4H,5H2,1-2H3

InChI Key

IJWAUJYDBXQYCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)OC)OCF

Origin of Product

United States

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